Tert-butyl (2-aminophenyl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZFBLNQOSFGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350275 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146651-75-4 | |
| Record name | Tert-butyl (2-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl 2 Aminophenyl Carbamate
Direct N-Boc Protection of 2-Aminophenyl Substrates
The most straightforward approach to tert-butyl (2-aminophenyl)carbamate involves the direct protection of one of the amino groups of o-phenylenediamine (B120857). This selective mono-N-Boc protection is crucial for subsequent chemical transformations.
Strategies Utilizing Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)
The reaction of o-phenylenediamine with di-tert-butyl dicarbonate (Boc₂O) is a widely employed method for the synthesis of this compound. researchgate.netmychemblog.com This reagent, commonly known as Boc anhydride, reacts with the amine functionality to form a stable N-tert-butoxycarbonyl (Boc) derivative. wikipedia.org The Boc protecting group is favored due to its stability in basic and nucleophilic conditions and its facile removal under moderately acidic conditions. wikipedia.orgnih.gov
The reaction is typically carried out by stirring o-phenylenediamine with Boc₂O in a suitable solvent. researchgate.net However, controlling the stoichiometry is critical to prevent the formation of the di-Boc protected by-product. researchgate.net While some methods report successful mono-N-Boc protection, others have noted the formation of a mixture of mono- and di-protected derivatives. researchgate.net
Investigations into Solvent and Catalyst Effects in N-Boc Protection
The choice of solvent and catalyst can significantly influence the outcome of the N-Boc protection reaction, affecting reaction time, yield, and selectivity.
Solvent Effects: Various solvents have been explored for the N-Boc protection of amines. Common choices include ethanol, methanol (B129727), and dichloromethane (B109758). researchgate.netmychemblog.comnih.gov An "all-water" strategy has also been developed, highlighting a greener approach to the synthesis. researchgate.net Solvent-free conditions have also been reported, offering advantages in terms of reduced waste and simplified work-up procedures. researchgate.netsemanticscholar.org
Catalyst Effects: While the reaction can proceed without a catalyst, the use of a base is common to facilitate the reaction. wikipedia.orgchemicalbook.com Bases such as triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP) are frequently used. mychemblog.comchemicalbook.com DMAP, in particular, is known to be an effective catalyst for this transformation. chemicalbook.comchemicalbook.com The use of heterogeneous catalysts, such as Amberlyst A21, has also been investigated, offering the benefit of easy separation and reusability. researchgate.net Lewis acids have also been employed as catalysts for Boc protection. semanticscholar.org
Table 1: Comparison of Reaction Conditions for N-Boc Protection of Amines
| Catalyst/Base | Solvent | Temperature | Key Observations | Reference |
| None | Absolute Ethanol | 30°C | Stirred with Boc₂O. | researchgate.net |
| Triethylamine (TEA) | Dichloromethane (DCM) | 0°C to Room Temp | Used in conjunction with Boc₂O. | mychemblog.com |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | Can lead to the formation of urea (B33335) by-products. | chemicalbook.com |
| Amberlyst A21 | Solvent-free | Not specified | Reusable heterogeneous catalyst. | researchgate.net |
| None | Water | Room Temperature | Eco-friendly protocol. | nih.gov |
Indirect Synthesis Approaches
Indirect methods provide alternative routes to this compound, often starting from a nitro-substituted analog.
Reduction of Tert-butyl (2-nitrophenyl)carbamate Precursors
A common indirect strategy involves the synthesis of tert-butyl (2-nitrophenyl)carbamate, followed by the reduction of the nitro group to an amine. nih.gov The initial N-Boc protection of 2-nitroaniline (B44862) is achieved using di-tert-butyl dicarbonate. nih.gov
The subsequent reduction of the nitro group can be accomplished using various reducing agents. A frequently used method involves hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as ferric chloride (FeCl₃) in methanol. nih.gov This reaction is typically carried out under reflux conditions and results in an excellent yield of the desired product. nih.gov The completion of the reaction is monitored by thin-layer chromatography (TLC). nih.gov
Other Multistep Convergent Synthesis Strategies
Other multistep synthetic routes have also been developed. One such strategy involves a Curtius rearrangement of an acyl azide (B81097) intermediate. This method begins with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide. This intermediate then undergoes rearrangement in the presence of a catalyst to produce an isocyanate, which is subsequently trapped to yield the carbamate (B1207046). organic-chemistry.org
Green Chemistry Principles in Synthetic Route Development
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of synthesizing this compound and related compounds, several green chemistry principles have been applied.
The use of water as a solvent presents a significant advancement in making the N-Boc protection process more sustainable. nih.gov Catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective and avoids the formation of common side products. organic-chemistry.org
Solvent-free reaction conditions are another key aspect of green chemistry that has been successfully applied. researchgate.netsemanticscholar.org These methods reduce the use of hazardous organic solvents, simplify purification processes, and can be more economically viable. researchgate.net The use of reusable heterogeneous catalysts, such as solid acid catalysts or basic resins, further contributes to the greenness of the synthesis by minimizing waste and allowing for catalyst recycling. researchgate.netrsc.org These approaches align with the principles of atom economy and waste reduction, making the synthesis of this compound more sustainable.
Exploration of Heterogeneous Catalysis
The pursuit of greener chemical processes has led to the investigation of heterogeneous catalysts for the synthesis of this compound and its precursors. These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions compared to their homogeneous counterparts.
A notable advancement in this area is the use of sulfonated reduced graphene oxide (s-rGO) as a solid acid catalyst for the chemoselective tert-butoxycarbonylation (Boc-protection) of amines. thieme-connect.com This method has been successfully applied to the protection of 2-nitroaniline to yield tert-butyl (2-nitrophenyl)carbamate, the direct precursor to the target compound. The s-rGO catalyst demonstrates high efficiency and can be recovered and reused multiple times without a significant loss in activity, highlighting its potential for industrial applications.
Table 1: Heterogeneous Catalysis in the Synthesis of Tert-butyl (2-nitrophenyl)carbamate
| Catalyst | Reactant | Reagent | Solvent | Temperature | Yield (%) | Reference |
| Sulfonated Reduced Graphene Oxide (s-rGO) | 2-Nitroaniline | Di-tert-butyl dicarbonate ((Boc)₂O) | None | Room Temp. | High | thieme-connect.com |
This table summarizes the application of a heterogeneous catalyst for the synthesis of the precursor to this compound.
Solvent-Free and Environmentally Benign Reaction Conditions
The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and minimize the use of hazardous substances. The synthesis of this compound has seen progress in this domain, particularly in the Boc-protection stage.
The aforementioned use of sulfonated reduced graphene oxide as a catalyst for the reaction between 2-nitroaniline and di-tert-butyl dicarbonate is conducted under solvent-free conditions. thieme-connect.com This approach not only simplifies the reaction setup and work-up procedure but also eliminates the environmental and economic costs associated with solvent use, purification, and disposal. The reaction proceeds efficiently at room temperature, further contributing to its environmentally friendly profile by reducing energy consumption. thieme-connect.com
Table 2: Environmentally Benign Synthesis of this compound Precursor
| Starting Material | Reagent | Catalyst | Conditions | Product | Yield (%) | Reference |
| 2-Nitroaniline | Di-tert-butyl dicarbonate ((Boc)₂O) | Sulfonated Reduced Graphene Oxide (s-rGO) | Solvent-free, Room Temperature | Tert-butyl (2-nitrophenyl)carbamate | High | thieme-connect.com |
| Tert-butyl (2-nitrophenyl)carbamate | Hydrazine Hydrate, Ferric Chloride | - | Methanol, Reflux | This compound | Excellent | nih.gov |
This table outlines a two-step synthesis highlighting a solvent-free step and the subsequent reduction to the final product.
Reactivity and Chemical Transformations of Tert Butyl 2 Aminophenyl Carbamate
Reactions at the Primary Amine Moiety
The primary amine group in tert-butyl (2-aminophenyl)carbamate is a nucleophilic center that readily participates in a variety of bond-forming reactions.
Amide Bond Formation with Carboxylic Acids and Derivatives
The primary amine of this compound can be readily acylated to form amide bonds. A common and efficient method involves the condensation with various carboxylic acids using coupling reagents. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized by reacting this compound with different carboxylic acids in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents, and diisopropylethylamine (DIPEA) as a base. nih.gov This reaction proceeds under mild conditions, typically at room temperature, and affords the corresponding amides in moderate to good yields. nih.gov
The use of EDCI in combination with HOBt is advantageous as it minimizes side reactions and the byproducts are easily removed by aqueous workup. nih.gov This methodology has been successfully applied to a range of carboxylic acids, demonstrating its broad applicability. nih.gov
Table 1: Examples of Amide Bond Formation with this compound
| Carboxylic Acid Derivative | Coupling Reagents | Base | Product | Yield | Reference |
| Various substituted carboxylic acids | EDCI, HOBt | DIPEA | tert-Butyl 2-(substituted benzamido)phenylcarbamate | Moderate to Good | nih.gov |
| 2-Bromoacetic acid | EDCI, HOBt | DIPEA | tert-Butyl 2-(2-bromoacetamido)phenylcarbamate | 75.7% | nih.gov |
| Dodecanoic acid | EDCI, HOBt | DIPEA | tert-Butyl 2-dodecanamidophenylcarbamate | 73.8% | nih.gov |
Condensation Reactions and Imine Formation
The primary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines or Schiff bases. These reactions are typically catalyzed by an acid and involve the reversible formation of a hemiaminal intermediate followed by dehydration.
For example, the condensation of 2-(4-aminophenyl)benzimidazole with a 5-bromosalicylaldehyde (B98134) derivative leads to the formation of a Schiff base. nih.gov While this example does not directly use this compound, it illustrates the general reactivity of an amino group on a phenyl ring in a similar electronic environment, which can be extended to the title compound for the synthesis of various imine derivatives. These imines can be valuable intermediates for the synthesis of more complex heterocyclic systems.
Alkylation and Acylation Studies
The primary amine of this compound is susceptible to alkylation and acylation. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, acylation is generally more straightforward.
Acylation can be achieved using acyl chlorides or anhydrides. A novel method for the direct conversion of carbamates to amides has been developed using acyl chlorides and sodium iodide. clockss.org This method could potentially be applied to the primary amine of this compound, although the selectivity between the two nitrogen atoms would need to be considered.
Reactions Involving the Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) protecting group of the carbamate is a key feature of the molecule, allowing for the selective unmasking of the second amino group under specific conditions.
Selective N-Boc Deprotection Strategies
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.orgresearchgate.net The deprotection of the Boc group in this compound regenerates the ortho-phenylenediamine scaffold, a crucial precursor for many heterocyclic compounds.
Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727). The cleavage mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. acsgcipr.org
Selective deprotection in the presence of other acid-sensitive groups can be challenging but is achievable under carefully controlled conditions. For instance, using a limited amount of a strong acid or employing milder acidic conditions can sometimes allow for the selective removal of the Boc group. nih.govresearchgate.net Thermal deprotection in the absence of an acid catalyst has also been demonstrated as a viable method, particularly in continuous flow systems. nih.gov The efficiency of thermal deprotection can be influenced by the solvent and temperature, with higher temperatures generally leading to more efficient removal. nih.gov
Table 2: Common Reagents for N-Boc Deprotection
| Reagent | Conditions | Reference |
| Trifluoroacetic acid (TFA) | CH₂Cl₂ | researchgate.net |
| Hydrogen chloride (HCl) | Dioxane or Methanol | |
| Sulfuric acid (H₂SO₄) | tert-Butyl acetate (B1210297) (tBuOAc) | researchgate.net |
| Methanesulfonic acid (MeSO₃H) | tBuOAc/CH₂Cl₂ | researchgate.net |
| Heat (Thermal Deprotection) | Methanol or TFE, Continuous Flow | nih.gov |
Cyclization Reactions Leading to Heterocyclic Systems
The true synthetic utility of this compound is realized in its use as a precursor for various heterocyclic systems. Following the deprotection of the Boc group to yield the in situ generated ortho-phenylenediamine, this diamine can undergo cyclization reactions with a variety of electrophiles.
One of the most prominent applications is in the synthesis of benzimidazoles. nih.govresearchgate.netumich.edu Condensation of the resulting ortho-phenylenediamine with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. For example, refluxing with a carboxylic acid in the presence of an acid catalyst is a common method for benzimidazole synthesis. researchgate.net
Similarly, quinazoline-2,4-diones can be synthesized from 2-aminobenzamides, which can be derived from this compound. A one-pot synthesis has been developed using di-tert-butyl dicarbonate (B1257347) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to construct the quinazolinedione core. nih.gov
The ability to perform a sequence of reactions, such as acylation at the primary amine followed by Boc deprotection and subsequent cyclization, makes this compound a highly valuable and versatile building block in medicinal and materials chemistry.
Nucleophilic Substitution and Addition Reactions
The presence of a free primary amino group and a protected amino group allows for a range of nucleophilic substitution and addition reactions. The primary amine is a potent nucleophile, readily participating in reactions with various electrophiles.
One of the most common transformations is amidation , where the primary amino group reacts with carboxylic acids or their derivatives to form amide bonds. For instance, this compound can be condensed with a variety of substituted carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). rsc.org This reaction proceeds under mild conditions and affords a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives in good yields. rsc.org
The compound also serves as a precursor for the synthesis of various heterocyclic systems through reactions involving nucleophilic attack followed by cyclization. A prominent example is the synthesis of benzimidazoles . researchgate.net While the direct cyclization of this compound with aldehydes or carboxylic acids can occur, it often requires subsequent removal of the Boc protecting group. The o-phenylenediamine (B120857) core, readily obtained by deprotection, is highly reactive towards cyclizing agents.
Furthermore, this compound is a valuable starting material for the synthesis of quinoxalines . These bicyclic heterocycles can be prepared through the condensation of o-phenylenediamines with α-dicarbonyl compounds. nih.gov The reaction of deprotected this compound with α-dicarbonyls leads to the formation of the quinoxaline (B1680401) ring system. In some instances, the reaction can proceed via an acid-promoted dehydrogenation of an intermediate, as seen in the synthesis of 5-chlorobenzo[f]quinoxalin-6-ol from a related carbamate derivative. scielo.br
Alkylation of the primary amino group is another possible nucleophilic substitution reaction. While specific examples with this compound are not extensively documented in readily available literature, the alkylation of N-Boc protected anilines is a known transformation. researchgate.net These reactions can be carried out using alkyl halides in the presence of a base. researchgate.net Copper-catalyzed N-alkylation of anilines with alkylborane reagents also represents a viable synthetic route. organic-chemistry.org
| Reactant(s) | Reagents and Conditions | Product Type | Reference(s) |
| Substituted Carboxylic Acids | EDCI, HOBt, DIPEA, Room Temperature | tert-butyl 2-(substituted benzamido)phenylcarbamate | rsc.org |
| Aldehydes/Carboxylic Acids | Acid or base catalysis, often followed by deprotection | Benzimidazole derivatives | researchgate.net |
| α-Dicarbonyl Compounds | Typically after deprotection of the carbamate | Quinoxaline derivatives | nih.gov |
| Alkyl Halides | Base (e.g., Cs2CO3, NaH) | N-alkylated derivatives | researchgate.net |
| Alkylborane Reagents | Cu(OAc)2, di-tert-butyl peroxide | N-alkylated derivatives | organic-chemistry.org |
Oxidative and Reductive Transformations
The chemical behavior of this compound under oxidative and reductive conditions is crucial for its application in organic synthesis.
Reductive transformations are most notably employed in the synthesis of the title compound itself. The reduction of the corresponding nitro-analogue, tert-butyl (2-nitrophenyl)carbamate, is a common and efficient method for its preparation. rsc.org A variety of reducing agents can be employed, with a system of hydrazine (B178648) hydrate (B1144303) in the presence of iron(III) chloride in methanol being particularly effective, providing the desired product in excellent yield. rsc.org Other methods for the reduction of nitroanilines, such as using zinc dust in alcoholic alkali or catalytic hydrogenation, are also well-established and applicable. orgsyn.org
Oxidative transformations of this compound, or more commonly its deprotected form, o-phenylenediamine, lead to the formation of important heterocyclic structures. The oxidative dehydrogenation of o-phenylenediamines is a key step in the synthesis of phenazines . wikipedia.org This can be achieved through various methods, including electro-oxidative dimerization. acs.org The use of catalysts such as those based on transition metal oxides can facilitate oxidative dehydrogenative coupling reactions to form not only phenazines but also other N-heterocycles like quinoxalines from o-phenylenediamines and vicinal diols. researchgate.net Another approach involves oxidative cyclization of related derivatives, for example, the conversion of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles, where the aniline (B41778) moiety is oxidized. nih.govresearchgate.net While the Boc-protecting group might influence the reactivity, it is conceivable that under specific oxidative conditions, this compound could undergo similar transformations, potentially coupled with deprotection. For instance, oxidative dehydrogenation has been achieved using copper salts and tert-butylhydroperoxide as the terminal oxidant for other nitrogen-containing heterocycles. nih.gov
| Starting Material | Reagents and Conditions | Transformation | Product Type | Reference(s) |
| tert-butyl (2-nitrophenyl)carbamate | N2H4·H2O, FeCl3, Methanol, Reflux | Reduction of nitro group | This compound | rsc.org |
| o-Nitroaniline (precursor to the title compound) | Zinc dust, NaOH, Ethanol, Reflux | Reduction of nitro group | o-Phenylenediamine | orgsyn.org |
| o-Phenylenediamines (deprotected form) | Electro-oxidation | Oxidative dimerization | Diamino phenazines | acs.org |
| o-Phenylenediamines (deprotected form) | Ethylene glycol, CoBi2O2CO3 catalyst, 110 °C | Oxidative dehydrogenative heterocoupling | Quinoxalines | researchgate.net |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles | Base, DMSO | Oxidative cyclization | 2-(3-Oxoindolin-2-ylidene)acetonitriles | nih.govresearchgate.net |
| Dihydropyrimidines | Cu salt (catalytic), K2CO3, TBHP | Oxidative dehydrogenation | Pyrimidines | nih.gov |
Applications of Tert Butyl 2 Aminophenyl Carbamate in Advanced Organic Synthesis
Precursor for Nitrogen-Containing Heterocyclic Systems
The unique arrangement of a free primary amine and a protected secondary amine on adjacent carbons of a benzene (B151609) ring makes tert-butyl (2-aminophenyl)carbamate an ideal starting material for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The Boc-protected amine is generally less reactive, allowing the free amine to undergo initial reactions, followed by deprotection and subsequent cyclization of the newly liberated amine.
Synthesis of Quinoline (B57606) Derivatives
The quinoline scaffold is a privileged structure in medicinal chemistry. While classic quinoline syntheses like the Skraup, Doebner-Miller, and Friedländer reactions are well-established, the direct use of this compound in these named reactions is not extensively documented. wikipedia.orgnih.goviipseries.orgnih.gov The Friedländer synthesis, for instance, typically requires the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgresearchgate.netorganic-chemistry.org this compound would first need to be converted into a suitable 2-aminoaryl carbonyl compound to participate in this reaction.
However, its utility is noted in more tailored synthetic routes. For example, related carbamate (B1207046) structures have been reported as intermediates in the preparation of quinoline derivatives for pharmaceutical applications. google.com A general strategy could involve the acylation of the free amine of this compound, followed by manipulation of the carbamate and the remaining ortho position to construct the second ring of the quinoline system. This step-wise approach allows for the controlled introduction of substituents, leading to functionally diverse quinoline-based molecules.
Preparation of Benzimidazolone Derivatives
This compound serves as a mono-protected equivalent of ortho-phenylenediamine, making it a key precursor for benzimidazole (B57391) derivatives. organic-chemistry.orgresearchgate.net More specifically, it is instrumental in the synthesis of benzimidazolones (2-oxobenzimidazoles). A common synthetic strategy involves the reaction of this compound with a carbonylating agent.
A well-documented method for the synthesis of benzimidazolones involves the intramolecular cyclization of urea (B33335) derivatives. orientjchem.org this compound can be reacted with an isocyanate or a similar reagent to form an N,N'-disubstituted urea. Subsequent deprotection of the Boc group and intramolecular cyclization, often under thermal or acidic/basic conditions, would yield the benzimidazolone core.
Another elegant approach involves the coupling of 2-iodophenylcarbamates with ammonia, followed by an in-situ cyclization to furnish the 1,3-dihydrobenzimidazol-2-one. orientjchem.org This suggests a viable pathway starting from this compound, which would first undergo iodination at the position para to the free amine, followed by the copper-catalyzed amination and cyclization sequence.
Exploration of Pyrazolone (B3327878) and Pyrazolidinedione Scaffolds
The synthesis of pyrazolone and pyrazolidinedione scaffolds traditionally relies on the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a suitable precursor, a reaction known as the Knorr pyrazole (B372694) synthesis. orientjchem.orgnih.govdrugfuture.comresearchgate.netjk-sci.com
Table 1: Conventional Knorr Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenylpyrazol-5-one orientjchem.orgorientjchem.org |
Given that this compound is an aniline (B41778) derivative and not a hydrazine, its direct application in the Knorr synthesis to form a pyrazolone ring is not a standard transformation. The structural requirements for the formation of the N-N bond inherent to the pyrazole core are not met by this compound. Therefore, its use in the direct synthesis of pyrazolone or pyrazolidinedione scaffolds is not a primary application found in the literature.
Synthesis of Other Azaarenes and Annulated Systems
The utility of this compound extends to the synthesis of more complex, fused heterocyclic systems, known as azaarenes and annulated systems. Its ability to act as a surrogate for 1,2-diaminobenzene allows for its incorporation into multi-ring structures.
One notable example is the synthesis of benzimidazoquinazolinones. These are complex polycyclic systems where a benzimidazole ring is fused to a quinazolinone ring. The synthesis can be envisioned starting from 3-(2-aminophenyl)quinazolin-4(3H)-one, which itself can be prepared through multi-step sequences potentially involving intermediates derived from this compound. mdpi.com The free amine of such an intermediate can undergo cyclization to form the imidazole (B134444) part of the final structure.
Furthermore, the compound is a building block for various other azaarenes. For instance, it can be used in the synthesis of pyrazolo[1,5-a]pyrimidines. sigmaaldrich.com This involves the reaction of the free amine with a suitable partner to construct the pyrimidine (B1678525) ring, followed by subsequent transformations to yield the final fused heterocyclic system.
Building Block for Complex Polycyclic Aromatic Compounds
While the primary application of this compound is in the synthesis of nitrogen-containing heterocycles, its structure can also be incorporated into larger, complex polycyclic systems that are not purely aromatic hydrocarbons but rather fused aromatic heterocyclic systems. The synthesis of benzimidazo[2,1-b]quinazolin-12(6H)-ones serves as an excellent example. mdpi.com This class of compounds features a tetracyclic, annulated system that is both polycyclic and aromatic in nature.
The general synthetic approach to these complex structures involves multiple steps where the functionalities of this compound or its derivatives are sequentially unmasked and reacted to build the fused ring system.
Table 2: Examples of Synthesized Benzimidazoquinazolinone Derivatives
| Compound Name | Starting Materials | Yield |
|---|---|---|
| 6-Propylbenzo mdpi.comresearchgate.netimidazo[2,1-b]quinazolin-12(6H)-one | 3-(2-aminophenyl)quinazolin-4(3H)-one, Propyl bromide | Not specified |
| 6-(4-(o-Tolyloxy)butyl)benzo mdpi.comresearchgate.netimidazo[2,1-b]quinazolin-12(6H)-one | 3-(2-aminophenyl)quinazolin-4(3H)-one, 1-(4-bromobutoxy)-2-methylbenzene | 72% mdpi.com |
These examples demonstrate how the core structure derived from a phenylenediamine precursor can be elaborated into intricate, multi-ring systems with diverse functionalities.
Intermediate in Natural Product Synthesis Research
While direct applications of this compound in the total synthesis of complex natural products are not widely reported in the literature, its role as an intermediate in the synthesis of biologically active molecules of pharmaceutical interest is well-established. These molecules, though not natural products themselves, often mimic natural product scaffolds or are designed to interact with biological targets in a similar fashion.
For example, tert-butyl carbamate derivatives are key intermediates in the synthesis of the anti-epileptic drug Lacosamide. google.com Although the specific starting material in the cited synthesis is a different carbamate, the chemistry highlights the importance of this functional group in constructing pharmaceutical agents.
More directly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, a more complex derivative, is a crucial intermediate in the synthesis of Omisertib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy. nih.gov The synthesis of this intermediate starts from commercially available materials and involves steps where the carbamate group plays a key role in directing the synthesis and protecting the amine functionality. nih.gov
The synthesis of various substituted benzamido phenylcarbamate derivatives with potential anti-inflammatory activity also showcases the utility of this compound as a versatile starting material for creating libraries of bioactive compounds. nih.gov
Scaffold for Combinatorial Chemistry and Library Synthesis
This compound serves as an exemplary scaffold in the fields of combinatorial chemistry and library synthesis. Its utility stems from the differential reactivity of its two amino groups. The presence of a nucleophilic primary aromatic amine (aniline) and a carbamate-protected amine on the same phenylenediamine core allows for selective and sequential chemical modifications. This differential protection strategy is the cornerstone of its application in generating large, structurally diverse libraries of molecules from a common building block.
The free aniline group provides the initial point for diversification. It readily participates in a variety of well-established chemical reactions, allowing for the introduction of a wide range of substituents (R¹). Following this initial modification, the tert-butoxycarbonyl (Boc) protecting group on the second amine can be selectively removed under acidic conditions. This unmasks a new reactive site, the second amino group, which can then undergo another set of reactions to introduce a second point of diversity (R²). This stepwise approach enables the systematic construction of a grid of related compounds, a fundamental concept in combinatorial library design.
The core 1,2-diamine structure, revealed after Boc-deprotection, is particularly well-suited for the synthesis of various heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science. This makes this compound a valuable precursor for creating libraries of compounds based on privileged scaffolds like benzimidazoles and quinoxalines.
Detailed Research Findings
Research has demonstrated the practical application of this compound in building molecular libraries. For instance, it has been used as a key starting material in the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov In these syntheses, the free amino group of this compound is condensed with various substituted carboxylic acids. nih.gov This reaction is typically facilitated by peptide coupling reagents, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), to form an amide bond. nih.gov This approach allows for the creation of a library where the diversity element is the substituent on the carboxylic acid.
The resulting amide products can then be subjected to a deprotection step to expose the second amine, opening the door for further diversification or for cyclization reactions. The underlying o-phenylenediamine (B120857) framework is a classic precursor for the synthesis of quinoxalines through condensation with 1,2-dicarbonyl compounds, and for benzimidazoles by reacting with aldehydes or carboxylic acids. sapub.orgresearchgate.net This two-stage diversification strategy is highly efficient for rapidly generating a multitude of analogues for structure-activity relationship (SAR) studies.
The table below illustrates a representative synthetic pathway for a library of amide derivatives starting from this compound.
Table 1: Library Synthesis of Substituted Phenylcarbamates
| Starting Material | Reagent (Substituted Carboxylic Acid) | Coupling Agents | Resulting Library Member | Reference |
|---|---|---|---|---|
| This compound | 4-Fluorobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | nih.gov |
| This compound | 2-Iodobenzoic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(2-iodobenzamido)phenylcarbamate | nih.gov |
| This compound | 2-Bromoacetic acid | EDCI, HOBt, DIPEA | tert-butyl 2-(2-bromoacetamido)phenylcarbamate | nih.gov |
Following the initial diversification, the subsequent deprotection and cyclization can lead to heterocyclic libraries. For example, the deprotected diamine intermediate can be reacted with various 1,2-dicarbonyl compounds to yield a library of quinoxaline (B1680401) derivatives.
Table 2: Potential Heterocyclic Library Synthesis via Deprotected Intermediate
| Intermediate | Reagent | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| N-(2-aminophenyl) R-substituted amide | 1,2-Dicarbonyl compounds (e.g., Benzil) | Quinoxaline | nih.gov |
| N-(2-aminophenyl) R-substituted amide | Aldehydes or Carboxylic Acids | Benzimidazole | nih.gov |
This strategic use of this compound enables the efficient exploration of chemical space around privileged heterocyclic structures, which is a powerful tool in drug discovery and materials science.
Exploration of Biologically Active Derivatives of Tert Butyl 2 Aminophenyl Carbamate
Design and Synthesis of Derivatives with Targeted Pharmacological Activities
The design of derivatives of tert-butyl (2-aminophenyl)carbamate often involves the strategic introduction of different functional groups to modulate the molecule's physicochemical properties and biological activity. A common approach is the acylation of the free amino group to form amide derivatives. nih.govresearchgate.net This is typically achieved through condensation reactions with various carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net This method allows for the creation of a library of compounds with diverse substituents.
The synthesis process generally begins with the protection of one of the amino groups of o-phenylenediamine (B120857). researchgate.net A frequently used method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to yield this compound. nih.govresearchgate.net This protected intermediate can then undergo further reactions, such as acylation, to introduce desired pharmacophores. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues were synthesized by condensing this compound with various substituted benzoic acids. nih.govresearchgate.net The choice of the substituting group on the benzoic acid is crucial as it can significantly influence the resulting derivative's biological activity.
Evaluation of Anti-inflammatory Activity of Novel Analogues
Several novel analogues of this compound have been synthesized and evaluated for their anti-inflammatory properties. nih.govresearchgate.net In one study, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and tested for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.govresearchgate.netresearcher.life This model is a standard and reliable method for screening potential anti-inflammatory agents.
The results of these studies were promising, with several of the synthesized compounds exhibiting significant anti-inflammatory activity. nih.govresearchgate.netresearcher.life The percentage of inhibition of edema was used as a measure of anti-inflammatory efficacy. Notably, some of the synthesized analogues showed activity comparable to the standard anti-inflammatory drug, indomethacin. nih.govresearchgate.net For example, compounds with specific substitutions on the benzamido phenyl ring demonstrated potent anti-inflammatory effects. nih.gov In silico docking studies have also been employed to understand the binding interactions of these derivatives with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway. nih.govresearchgate.net
| Derivative | Anti-inflammatory Activity (% inhibition) | Reference |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 54.130% | nih.gov |
| tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate | 54.239% | nih.gov |
| Indomethacin (standard) | Not specified | nih.govresearchgate.net |
Research into Enzyme Inhibition Capabilities
Derivatives of this compound have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new therapeutic agents. The structural modifications enabled by the this compound scaffold allow for the design of molecules that can fit into the active sites of specific enzymes and modulate their activity.
Research has shown that certain derivatives can act as inhibitors of enzymes implicated in disease processes. For instance, in silico docking studies have suggested that some anti-inflammatory derivatives of this compound may exert their effect by inhibiting the COX-2 enzyme. nih.gov The design of these inhibitors often involves creating molecules that mimic the natural substrate of the enzyme or bind to allosteric sites, thereby altering the enzyme's conformation and reducing its catalytic efficiency. The versatility of the starting carbamate (B1207046) allows for the introduction of various functionalities to optimize binding affinity and selectivity for the target enzyme.
Investigation of Potential in Neurodegenerative Disease Research
The exploration of this compound derivatives extends to the field of neurodegenerative diseases. The core structure can be modified to generate compounds with the potential to cross the blood-brain barrier and interact with targets in the central nervous system.
While direct studies on this compound derivatives for neurodegenerative diseases are emerging, related structures have shown promise. The general strategy involves designing molecules that can modulate pathways implicated in neurodegeneration, such as protein aggregation, oxidative stress, and neuroinflammation. The ability to introduce a wide array of chemical groups onto the this compound backbone makes it a valuable platform for developing novel neuroprotective agents.
Role in Antimicrobial and Antituberculosis Studies
The chemical scaffold of this compound is also being utilized in the search for new antimicrobial and antituberculosis agents. The mono-protected ortho-phenylenediamine structure serves as a key building block for the synthesis of benzimidazoles, a class of heterocyclic compounds known for their broad spectrum of biological activities, including antimicrobial and antitubercular effects. researchgate.net
Researchers are interested in synthesizing novel benzimidazoles from this compound with the aim of developing compounds that could be effective against drug-resistant strains of bacteria and Mycobacterium tuberculosis. researchgate.net The rationale is that the unique structural features of these derivatives may allow them to overcome existing resistance mechanisms. The synthesis of these compounds often involves the cyclization of the diamine precursor with various aldehydes or carboxylic acids.
Development of Diagnostic Agents and Molecular Probes
The adaptable chemical nature of this compound and its derivatives also lends itself to the development of diagnostic agents and molecular probes. By incorporating reporter groups, such as fluorescent dyes or radioisotopes, into the molecular structure, researchers can create tools for imaging and studying biological processes in vitro and in vivo.
These molecular probes can be designed to bind selectively to specific biomolecules or cellular structures, allowing for their visualization and quantification. For example, a derivative could be functionalized with a fluorophore to create a probe for detecting the activity of a particular enzyme. The ability to tailor the chemical and physical properties of the derivatives is crucial for developing probes with high sensitivity and specificity.
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of tert-butyl (2-aminophenyl)carbamate. Both ¹H and ¹³C NMR provide distinct and complementary information.
In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling patterns of the protons reveal their chemical environment and connectivity. For this compound, the spectrum typically shows a singlet for the nine equivalent protons of the tert-butyl group around 1.51 ppm. rsc.org The aromatic protons appear in the region of 6.80 to 7.25 ppm, often as multiplets or distinct doublets and triplets depending on the solvent and resolution. rsc.org The protons of the primary amine (NH₂) and the carbamate (B1207046) (NH) group appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. rsc.org For instance, in CDCl₃, the NH proton of the carbamate may appear around 6.22 ppm, while the NH₂ protons are observed around 3.72 ppm. rsc.org
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound displays characteristic signals for the tert-butyl group, including the quaternary carbon at approximately 80.67 ppm and the methyl carbons around 28.34 ppm. rsc.org The aromatic carbons resonate in the range of 117.98 to 139.18 ppm. rsc.org The carbonyl carbon of the carbamate group is typically observed as a downfield signal around 153.94 ppm. rsc.org
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 1.51 (s, 9H) | 28.34 |
| C (CH₃)₃ | - | 80.67 |
| Aromatic CH | 6.80-7.25 (m, 4H) | 117.98, 120.13, 124.79, 125.09, 126.20 |
| C-NH₂ | - | 139.18 |
| NH-COO | 6.22 (bs, 1H) | - |
| NH₂ | 3.72 (bs, 2H) | - |
| C=O | - | 153.94 |
| Data sourced from a study on chemoselective N-tert-butyloxycarbonylation. rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of the compound is C₁₁H₁₆N₂O₂, corresponding to a molecular weight of approximately 208.26 g/mol . avantorsciences.comvwr.com
In techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 209. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The fragmentation of tert-butyl carbamates under mass spectrometric conditions is well-characterized. A common fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈) and carbon dioxide (CO₂) from the tert-butoxycarbonyl (Boc) group, resulting in a combined neutral loss of 100 Da. nih.gov Under electron impact (EI) ionization, characteristic fragments include the tert-butyl cation (C₄H₉⁺) and product ions corresponding to [M−C₄H₈]⁺, [M−C₄H₉O•]⁺, and [M−C₅H₈O₂]⁺. doaj.org In ESI collision-induced dissociation (CID), the primary fragmentation pathway is the loss of isobutylene (C₄H₈), followed by the loss of carbon dioxide (CO₂). doaj.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.
Key vibrational frequencies for this compound include:
N-H stretching: The primary amine (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine (N-H) of the carbamate group also shows a stretching vibration in this region. nih.govlibretexts.org
C=O stretching: A strong absorption band characteristic of the carbamate carbonyl (C=O) group is observed around 1680–1720 cm⁻¹. nih.gov
C-N stretching: The C-N stretching vibrations are typically found in the fingerprint region of the spectrum.
C-H stretching: The stretching vibrations of the aromatic and aliphatic C-H bonds are also present.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Carbamate (N-H) | Stretch | ~3400 |
| Carbonyl (C=O) | Stretch | 1680 - 1720 |
| Data compiled from typical ranges for these functional groups. nih.govlibretexts.org |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. avantorsciences.comvwr.com By employing a suitable stationary phase (e.g., C18) and mobile phase, components of a mixture can be separated based on their differential partitioning between the two phases.
The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a specific retention time. The area of this peak is proportional to the concentration of the compound. Commercial suppliers often specify a purity of ≥98.0% as determined by HPLC. avantorsciences.comvwr.com
In a research context, HPLC can be used to monitor the consumption of starting materials and the formation of this compound over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. While specific retention times are dependent on the exact HPLC method (e.g., column, mobile phase composition, flow rate), the technique provides a reliable means of quantitative analysis. researchgate.neteeer.org
X-ray Crystallography for Solid-State Structure Determination
Studies have revealed that this compound can exist in different polymorphic forms, meaning it can crystallize in different crystal lattices. researchgate.net For example, one polymorph has been identified in the orthorhombic space group Pna2₁, while another exists in the triclinic space group P-1. researchgate.net A further study identified a polymorph in the monoclinic space group P2₁/n. researchgate.net These different crystalline forms arise from variations in molecular conformation and the hydrogen-bonding networks within the crystal structure. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds, for instance, between the amine and carbamate groups of adjacent molecules. researchgate.net
Computational Chemistry and Mechanistic Studies
Molecular Docking Studies for Ligand-Receptor Interactions
While molecular docking studies focusing specifically on tert-butyl (2-aminophenyl)carbamate as a primary ligand are not extensively documented, its role as a crucial building block in the synthesis of bioactive molecules means that the docking of its derivatives is highly relevant. Such studies provide insight into how the structural framework derived from this carbamate (B1207046) interacts with biological receptors.
A notable study synthesized a series of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues starting from this compound and evaluated their potential as anti-inflammatory agents by docking them into the active site of the cyclooxygenase-2 (COX-2) enzyme. nih.gov The docking studies aimed to understand the binding modes of these derivatives and correlate them with their observed biological activity. The results showed that the compounds fit well within the active site of COX-2, with the most active compounds forming key interactions with amino acid residues such as TYR355, ARG513, and HIS90. nih.gov The N-H of the carbamate group was identified as a potential hydrogen bond donor, highlighting the importance of this functionality in receptor binding.
| Compound Derivative | Substituent on Benzamido Ring | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 4a | 4-Nitro | -9.8 | ARG513, TYR355, HIS90 |
| 4b | 2-Nitro | -9.5 | ARG513, TYR355, HIS90 |
| 4c | 4-Chloro | -9.1 | ARG513, TYR355, HIS90 |
| 4h | 2,4-Dichloro | -10.2 | ARG513, TYR355, HIS90 |
| Indomethacin (Standard) | N/A | -10.5 | ARG513, SER530, TYR385 |
Furthermore, this compound is a precursor for benzimidazoles investigated as antitubercular agents. Molecular docking of these downstream derivatives against the Mycobacterium tuberculosis enzyme KasA revealed that the benzimidazole (B57391) core, formed from the precursor, establishes critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov These studies underscore the utility of the aminophenylcarbamate scaffold in orienting functional groups for effective ligand-receptor binding in more complex molecules.
Reaction Mechanism Elucidation through Computational Methods
The synthesis of this compound typically involves the reaction of o-phenylenediamine (B120857) with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). The generally accepted mechanism for this N-Boc protection involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc-anhydride. commonorganicchemistry.com This is followed by the departure of a tert-butyl carbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion. The base present in the reaction then deprotonates the newly formed carbamate. commonorganicchemistry.comyoutube.com
While detailed quantum mechanical studies, such as Density Functional Theory (DFT) calculations, specifically for the reaction producing this compound are not widely published, computational methods have been extensively used to elucidate analogous carbamate formation reactions. For instance, DFT studies on the absorption of carbon dioxide by amines to form carbamates have detailed the reaction pathways, transition states, and the role of solvent molecules. researchgate.net Such studies calculate the potential energy surface of the reaction, identifying the most probable mechanism and the associated energy barriers. A similar computational approach for the synthesis of this compound could provide precise insights into the transition state structures and the influence of the ortho-amino group on the reaction's kinetics and thermodynamics.
| Step | Description | Key Species |
|---|---|---|
| 1 | Nucleophilic attack of the amine on a carbonyl of Boc-anhydride. | Amine, Di-tert-butyl dicarbonate |
| 2 | Formation of a tetrahedral intermediate. | Tetrahedral intermediate |
| 3 | Elimination of tert-butyl carbonate as a leaving group. | Protonated carbamate, Tert-butyl carbonate |
| 4 | Deprotonation of the carbamate by a base. | Carbamate, Conjugate acid of base |
| 5 | Decomposition of tert-butyl carbonate. | Carbon dioxide, Tert-butoxide |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are critical in medicinal chemistry for optimizing lead compounds. For derivatives of this compound, SAR analyses have been conducted based on their biological activities.
In the study of tert-butyl 2-(substituted benzamido)phenylcarbamate analogues as anti-inflammatory agents, a clear SAR emerged. nih.gov The activity was found to be highly dependent on the nature and position of the substituent on the benzamido ring.
Electron-withdrawing groups: Derivatives with strong electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) at the para- and ortho-positions of the benzamido ring showed potent anti-inflammatory activity. The compound with a 2,4-dichloro substitution was the most active in the series, even more so than some other derivatives. nih.gov
Electron-donating groups: The introduction of electron-donating groups, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), generally led to a decrease in anti-inflammatory activity compared to the unsubstituted or electron-withdrawing group-substituted analogues.
This SAR suggests that the electronic properties of the substituent on the benzamido moiety play a crucial role in the interaction with the COX-2 enzyme, potentially by modulating the charge distribution of the entire molecule or influencing the strength of hydrogen bonds.
Similarly, in the development of antitubercular benzimidazoles from this precursor, SAR studies indicated that substitutions on the benzimidazole ring significantly impact efficacy. nih.gov For example, compounds bearing a trifluoromethyl group on the phenyl ring attached to the benzimidazole core demonstrated high potency against M. tuberculosis. nih.gov These findings highlight how the core structure provided by this compound can be systematically modified to enhance biological activity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its reactivity and intermolecular interactions. A recent study identified and characterized a new polymorph (Form II) of the compound, comparing it to the previously known structure (Form I). acs.org
The two polymorphs exhibit significant conformational differences, primarily in the orientation of the carbamate group relative to the phenyl ring. acs.org These variations lead to different hydrogen bonding networks and crystal packing efficiencies. Molecular dynamics (MD) simulations and well-tempered metadynamics-enhanced sampling were employed to understand the energetic landscape connecting these two polymorphic forms. The simulations provided insight into the likely transition of one polymorph into the other at room temperature, revealing the dynamic nature of the compound's conformation even in the solid state. nih.gov
| Parameter | Polymorph I | Polymorph II |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/n |
| Molecules per Asymmetric Unit (Z') | 1 | 2 |
| Hydrogen Bonding Network | Layers | Three-dimensional net |
| Key Conformational Difference | Different torsion angles of the carbamate group | Two crystallographically-independent molecules with distinct conformations |
Beyond the molecule itself, MD simulations are also used to assess the stability of its derivatives when bound to protein targets. For benzimidazole derivatives targeting the KasA enzyme, MD simulations lasting for 100 nanoseconds confirmed that the docked ligands remained stably bound within the active site. nih.gov The simulations showed minimal root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) for the ligand-protein complex, indicating a stable and favorable binding mode, which reinforces the findings from molecular docking. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Synthesis and Transformations
The synthesis and functionalization of tert-butyl (2-aminophenyl)carbamate and its derivatives are heavily reliant on catalytic methods. Modern research focuses on creating more efficient and selective catalysts to improve reaction outcomes and expand the scope of possible transformations.
One key area of development is the catalytic reduction of the corresponding nitro-precursor, tert-butyl (2-nitrophenyl)carbamate. While traditional methods exist, newer systems are being explored. For instance, the use of iron(III) chloride with hydrazine (B178648) hydrate (B1144303) provides an effective reduction pathway. nih.gov More advanced research is exploring the use of metal-based composites, such as graphene oxide-based zinc catalysts, for the fixation of CO2 in carbamate (B1207046) synthesis, a green chemistry approach that could be adapted for related compounds. nih.gov
For transformations of the parent molecule, palladium and nickel catalysts are at the forefront. A highly efficient Ni(II)-catalyzed photoredox N-arylation has been shown to be a viable alternative to the traditional palladium-catalyzed Buchwald-Hartwig reaction for forming N-aryl bonds under mild, room-temperature conditions. organic-chemistry.org Furthermore, modifications of the Curtius rearrangement, a classic method for converting carboxylic acids to carbamates, now employ catalytic systems like zinc(II) triflate to facilitate the reaction, allowing it to proceed under milder conditions and with greater functional group tolerance. organic-chemistry.orgnih.gov The direct synthesis of carbamates from carbon dioxide, amines, and alkyl halides is another emerging frontier, with organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) acting as effective catalysts in the process. nih.gov
Table 1: Selected Catalytic Systems in Carbamate Synthesis and Transformation
| Transformation | Catalyst/Reagent System | Substrate Type | Key Advantage |
|---|---|---|---|
| Amide Coupling | EDCI / HOBt | Carboxylic Acids & Amines | Low racemization, water-soluble byproducts. nih.gov |
| Curtius Rearrangement | di-tert-butyl dicarbonate (B1257347), NaN₃, Zn(II) triflate | Carboxylic Acids | Tolerates various functional groups. organic-chemistry.orgnih.gov |
| N-Arylation | Ni(II) / Photoredox Catalyst | Cbz/Boc-amines & Aryl Electrophiles | Mild, room-temperature conditions. organic-chemistry.org |
| CO₂ Fixation | DBU | Amines, Alkyl Halides, CO₂ | Catalyst-free (DBU as base), direct use of CO₂. nih.gov |
| Nitro Group Reduction | FeCl₃ / N₂H₄·H₂O | Nitroarenes | Excellent yield for amine synthesis. nih.gov |
Stereoselective Synthesis of Chiral Derivatives
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into the stereoselective synthesis of chiral molecules derived from scaffolds like this compound.
A primary strategy involves the use of chiral auxiliaries. For example, tert-butanesulfinamide can be used to create chiral imines, which then undergo stereoselective addition reactions followed by removal of the auxiliary to yield chiral amines. rsc.org This method provides a reliable route to control the stereochemistry at a newly formed chiral center.
Another powerful approach is organocatalysis. Proline-catalyzed asymmetric Mannich reactions, for instance, can construct chiral β-amino carbonyl compounds with high diastereo- and enantioselectivity. orgsyn.org This three-component reaction utilizes a simple chiral catalyst to create complex, stereodefined structures from achiral precursors.
Furthermore, the chiral pool provides a direct route to specific stereoisomers. Starting with an enantiopure material like N-Boc-D-serine, a chiral derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, can be synthesized through a series of stereoretentive reactions. google.com This approach leverages the inherent chirality of natural products to build complex molecules with a defined stereochemistry.
Table 2: Methodologies for Stereoselective Synthesis
| Methodology | Example | Application | Reference |
|---|---|---|---|
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Synthesis of chiral pyrazole (B372694) derivatives. | rsc.org |
| Organocatalysis | (S)-Proline | Asymmetric Mannich reaction for chiral β-amino aldehydes. | orgsyn.org |
| Chiral Pool Synthesis | N-Boc-D-serine | Synthesis of a chiral intermediate for the drug Lacosamide. | google.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly moving towards automation and continuous processing to improve efficiency, safety, and reproducibility. This compound and its derivatives are well-suited for these advanced platforms.
Flow chemistry offers significant advantages for reactions involving gases or hazardous reagents. The synthesis of carbamates using carbon dioxide and amines has been successfully translated to a continuous flow process. nih.gov In this setup, CO₂ from a gas bottle is mixed with the amine, a base (DBU), and an alkyl halide in a coil reactor. This method drastically reduces reaction times—from hours in a batch process to mere minutes in flow—and allows for safer handling of gaseous reagents. nih.gov
On a broader scale, computer-assisted automated synthesis systems are being developed to prepare libraries of compounds with minimal human intervention. nih.gov Such systems can perform all synthetic operations, from mixing reactants to isolating and purifying products, on a 24-hour basis. An apparatus equipped with chemical artificial intelligence can control reaction parameters, such as the addition rate of reagents based on kinetic models, to synthesize large numbers of derivatives, like N-(carboxyalkyl)amino-acid tert-butyl esters, for screening and development. nih.gov
Advanced Applications in Materials Science
While primarily known as a building block in medicinal chemistry, the structural motifs within this compound are also valuable in materials science. The ortho-phenylenediamine core is a known precursor for creating conducting polymers and redox-active ligands. researchgate.net The ability to selectively protect one amine with a tert-butoxycarbonyl (Boc) group allows for controlled, stepwise polymerization or functionalization.
This controlled reactivity is crucial for synthesizing well-defined polymeric structures. For example, the Boc-protected amine can be used in the synthesis of monomers for azulene-containing polymers. researchgate.net These polymers are of interest due to their unique electronic and optical properties, including a small HOMO-LUMO gap and stimuli-responsive behavior. researchgate.net The amide derivatives that can be readily formed from the free amine of this compound are also fundamental components in the broader fields of polymer and material chemistry. nih.gov
Deepening Mechanistic Understanding of Key Reactions
A thorough understanding of reaction mechanisms and the solid-state behavior of a compound is crucial for optimizing its use and discovering new properties. For this compound, research has delved into both its conformational dynamics and its crystallographic properties.
The carbamate group itself is an interesting functional group from a mechanistic standpoint. Due to restricted rotation around the C-N bond, carbamates can exist as syn and anti rotamers. nih.gov The anti conformation is generally favored, but the energy difference can be small, leading to mixtures of isomers in solution, which can affect reactivity and spectroscopic characterization. nih.gov Understanding the mechanism of the Boc-group's removal is also key; it proceeds under acidic conditions through the formation of a stable tert-butyl cation, a process that can lead to side reactions if not properly controlled with scavengers. organic-chemistry.org
In the solid state, recent studies have identified a new polymorph of this compound. researchgate.net The original polymorph (I) crystallizes in a non-centrosymmetric space group, while the newly discovered polymorph (II) crystallizes in a centrosymmetric one with two independent molecules in the asymmetric unit. researchgate.netresearchgate.net The discovery and comparison of these polymorphs provide deep insight into the subtle interplay of hydrogen bonding, molecular conformation, and crystal packing forces that govern the solid-state structure, which can influence physical properties like solubility and stability. researchgate.net
Q & A
Basic: What are the most reliable coupling reagents for synthesizing tert-butyl (2-aminophenyl)carbamate derivatives?
The synthesis of tert-butyl carbamate derivatives often employs carbodiimide-based coupling reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective for condensing tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids. These reagents facilitate amide bond formation while minimizing racemization. Reaction conditions typically involve anhydrous dichloromethane or DMF at 0–25°C for 12–24 hours .
Basic: How can tert-butyl carbamate intermediates be purified after synthesis?
Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol or methanol. For example, tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate was isolated via flash chromatography after diastereomer separation .
Advanced: What methodologies are recommended for resolving diastereomers in tert-butyl carbamate derivatives?
Diastereomers can be separated using preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) or normal-phase chromatography . For instance, tert-butyl carbamate derivatives with stereogenic centers (e.g., 298 and 299 in ) were resolved using silica gel chromatography with hexane/ethyl acetate mixtures .
Advanced: How do metalation and alkylation reactions proceed with tert-butyl carbamate derivatives?
Tert-butyl carbamates with aminomethylsilane groups undergo directed metalation between nitrogen and silicon atoms using strong bases like LDA (lithium diisopropylamide). Subsequent alkylation with electrophiles (e.g., benzyl bromide) proceeds efficiently, particularly when a benzyl group stabilizes the nitrogen lone pair .
Analytical: What spectroscopic techniques are critical for characterizing tert-butyl carbamate derivatives?
- NMR : H and C NMR confirm carbamate formation (e.g., tert-butyl carbonyl signals at ~150–155 ppm in C NMR).
- IR : Carbamate C=O stretches appear at ~1680–1720 cm.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., tert-butyl (2-(benzylamino)ethyl)carbamate has a molecular ion at m/z 250.34) .
Advanced: How can X-ray crystallography resolve structural ambiguities in tert-butyl carbamate derivatives?
Single-crystal X-ray diffraction analyses, such as those performed on tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, reveal hydrogen-bonding networks and 3D packing. This technique clarifies stereochemistry and validates computational models .
Advanced: How should researchers address contradictions in reaction yields or selectivity data?
Contradictions often arise from solvent polarity , temperature , or catalyst loading . For example:
- Lower temperatures (0°C) may favor kinetic over thermodynamic control in stereoselective reactions.
- Use GC-MS or HPLC to monitor reaction progress and identify byproducts.
- Compare results with literature protocols (e.g., tert-butyl (8-bromooctyl)carbamate synthesis in ) to isolate variables .
Advanced: What factors influence the optimization of tert-butyl carbamate-based coupling reactions?
Key factors include:
- Catalyst choice : DMAP (4-dimethylaminopyridine) accelerates carbamate formation.
- Temperature : Reactions often proceed faster at 25–40°C but may require cooling to control exotherms.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Application: How are tert-butyl carbamates utilized as intermediates in drug discovery?
They serve as protecting groups for amines in multi-step syntheses. For example, tert-butyl (2-chloropyrimidin-4-yl)carbamate () is a precursor to kinase inhibitors. The tert-butyl group is cleaved under acidic conditions (e.g., TFA) to unmask the amine .
Stability: How do storage conditions affect the stability of tert-butyl carbamate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
